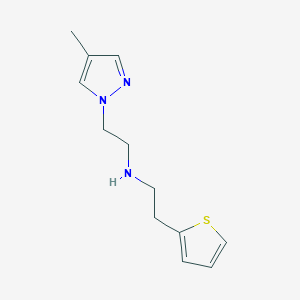
2-(4-Methyl-1h-pyrazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-1h-pyrazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)ethan-1-amine is a synthetic organic compound that features a pyrazole ring substituted with a methyl group and an amine group linked to a thiophene ring via an ethyl chain. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1h-pyrazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)ethan-1-amine typically involves multi-step organic reactions. One possible route could involve:
Formation of the Pyrazole Ring: Starting from a suitable precursor such as 4-methyl-1H-pyrazole, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions.
Linking the Thiophene Ring: The thiophene ring can be attached through a series of coupling reactions, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the amine group.
Reduction: Reduction reactions could target the pyrazole ring or the thiophene ring.
Substitution: Various substitution reactions can occur at the pyrazole or thiophene rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, given the bioactivity of pyrazole and thiophene derivatives.
Medicine
Medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In industry, it could be used in the development of new materials, such as polymers or electronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-1h-pyrazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)ethan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methyl-1h-pyrazol-1-yl)-N-(2-phenylethyl)ethan-1-amine: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(4-Methyl-1h-pyrazol-1-yl)-N-(2-(furan-2-yl)ethyl)ethan-1-amine: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-(4-Methyl-1h-pyrazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)ethan-1-amine may impart unique electronic properties and biological activities compared to its analogs with phenyl or furan rings.
Propiedades
Fórmula molecular |
C12H17N3S |
|---|---|
Peso molecular |
235.35 g/mol |
Nombre IUPAC |
N-[2-(4-methylpyrazol-1-yl)ethyl]-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C12H17N3S/c1-11-9-14-15(10-11)7-6-13-5-4-12-3-2-8-16-12/h2-3,8-10,13H,4-7H2,1H3 |
Clave InChI |
DDYJXBVAPKGWPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1)CCNCCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


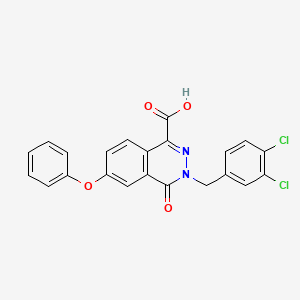
![n-[1-(2-Benzofuranyl)ethyl]-n-methylsulfamide](/img/structure/B14897068.png)
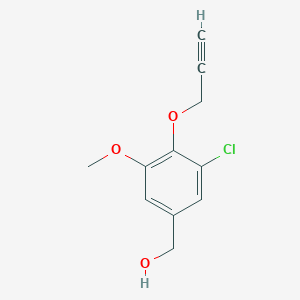
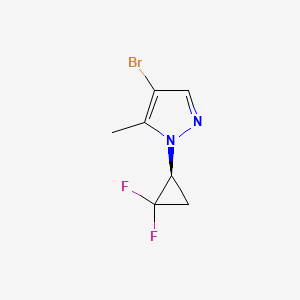
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B14897077.png)

![n-(2-Fluorobenzyl)-1h-benzo[d]imidazol-2-amine](/img/structure/B14897083.png)
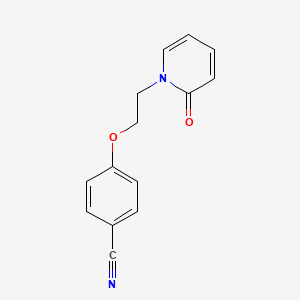
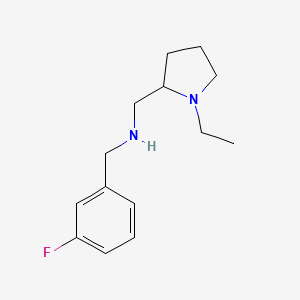
![(R)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B14897091.png)
![4-methyl-N-[2-(phenylamino)ethyl]benzenesulfonamide](/img/structure/B14897106.png)
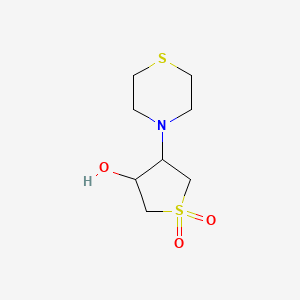
![n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide](/img/structure/B14897128.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)
